molecular formula C14H17Br B14539524 1-Bromo-2-(2-methylphenyl)cyclohept-1-ene CAS No. 62360-69-4

1-Bromo-2-(2-methylphenyl)cyclohept-1-ene

Cat. No.: B14539524
CAS No.: 62360-69-4
M. Wt: 265.19 g/mol
InChI Key: YNMOMGZUNUEDTK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methylphenyl)cyclohept-1-ene is an organic compound that belongs to the class of brominated cycloheptenes. This compound is characterized by a bromine atom attached to a cycloheptene ring, which is further substituted with a 2-methylphenyl group. The presence of the bromine atom and the aromatic ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-methylphenyl)cyclohept-1-ene can be achieved through several methods. One common approach involves the bromination of 2-(2-methylphenyl)cyclohept-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-methylphenyl)cyclohept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2-(2-methylphenyl)cyclohept-1-ene derivatives with different functional groups.

    Elimination: Formation of 2-(2-methylphenyl)cycloheptadiene.

    Oxidation: Formation of oxidized aromatic compounds.

Scientific Research Applications

1-Bromo-2-(2-methylphenyl)cyclohept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-methylphenyl)cyclohept-1-ene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. The compound’s reactivity is influenced by the electronic effects of the substituents and the steric hindrance of the cycloheptene ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-phenylcyclohept-1-ene: Lacks the methyl group on the phenyl ring, leading to different reactivity and properties.

    1-Bromo-2-(4-methylphenyl)cyclohept-1-ene: The methyl group is positioned differently on the aromatic ring, affecting the compound’s steric and electronic characteristics.

    1-Chloro-2-(2-methylphenyl)cyclohept-1-ene: Substitution of bromine with chlorine alters the compound’s reactivity and interaction with nucleophiles.

Uniqueness

1-Bromo-2-(2-methylphenyl)cyclohept-1-ene is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and make it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

62360-69-4

Molecular Formula

C14H17Br

Molecular Weight

265.19 g/mol

IUPAC Name

1-bromo-2-(2-methylphenyl)cycloheptene

InChI

InChI=1S/C14H17Br/c1-11-7-5-6-8-12(11)13-9-3-2-4-10-14(13)15/h5-8H,2-4,9-10H2,1H3

InChI Key

YNMOMGZUNUEDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(CCCCC2)Br

Origin of Product

United States

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